3-CARBAMOYL-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROL-1-YL PYRIDINE-4-CARBOXYLATE
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Overview
Description
3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate is a complex organic compound with the empirical formula C9H15N2O2. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine carboxylate group. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with appropriate reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for temperature and pressure control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is typically obtained in high purity through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, which can be further utilized in different applications .
Scientific Research Applications
3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate involves its interaction with molecular targets through its nitroxide radical. This interaction can lead to the formation of reactive oxygen species (ROS), which play a role in various biochemical pathways. The compound’s ability to stabilize free radicals makes it useful in studying oxidative stress and related processes .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Similar in structure but lacks the pyridine carboxylate group.
3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy: Contains a carboxylic acid group instead of a carbamoyl group.
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains a hydroxyl group instead of a carbamoyl group.
Uniqueness
The uniqueness of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate lies in its combination of a pyrrolidine ring with a pyridine carboxylate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stable nitroxide radicals and specific reactivity patterns .
Properties
IUPAC Name |
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-14(2)9-11(12(16)19)15(3,4)18(14)21-13(20)10-5-7-17-8-6-10/h5-9H,1-4H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVJQUWOMUVIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1OC(=O)C2=CC=NC=C2)(C)C)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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